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(rac)-Dapoxetine-d6 (hydrochloride)

Cat. No.: B15145107
M. Wt: 347.9 g/mol
InChI Key: IHWDIQRWYNMKFM-TXHXQZCNSA-N
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Description

Conceptual Framework of Stable Isotope Incorporation in Drug Discovery

The use of stable isotopes in pharmaceutical research is grounded in the principle of the kinetic isotope effect (KIE). researchgate.net Deuterium (B1214612), possessing a neutron in addition to a proton, forms a stronger covalent bond with carbon compared to hydrogen. nih.gov This enhanced bond strength can slow down the rate of chemical reactions where the cleavage of this bond is the rate-limiting step, a common occurrence in drug metabolism mediated by enzymes. researchgate.net

This fundamental principle allows medicinal chemists to strategically modify drug candidates to improve their pharmacokinetic profiles. researchgate.net By replacing hydrogen atoms at sites susceptible to metabolic breakdown, researchers can often reduce the rate of metabolism, leading to a longer drug half-life and potentially altered clearance rates. nih.govresearchgate.net This can translate into more favorable dosing regimens and a potential reduction in the formation of toxic metabolites. nih.govresearchgate.net Stable isotope labeling is also an invaluable tool in absorption, distribution, metabolism, and excretion (ADME) studies, providing a means to trace the fate of a drug molecule within a biological system. researchgate.net

Deuterium Substitution as a Tool in Chemical Biology and Medicinal Chemistry

The application of deuterium substitution extends beyond simply improving pharmacokinetics. In chemical biology, deuterated compounds serve as powerful probes for elucidating reaction mechanisms and understanding complex biological pathways. researchgate.net By observing the KIE, researchers can gain insights into the rate-determining steps of enzymatic reactions. researchgate.net

In medicinal chemistry, deuterium substitution is increasingly viewed as a strategy to refine the properties of a drug candidate. tandfonline.com This "deuterium switch" can lead to improved metabolic stability, enhanced potency, and increased selectivity. clearsynth.com The ability to fine-tune a molecule's metabolic fate can be crucial in overcoming challenges such as rapid clearance or the formation of undesirable byproducts. researchgate.net The first deuterated drug to receive FDA approval, deutetrabenazine, exemplifies the clinical success of this approach. nih.govnih.gov

Positioning of (rac)-Dapoxetine-d6 (hydrochloride) within Deuterated Analog Research

(rac)-Dapoxetine-d6 (hydrochloride) is the deuterium-labeled analog of dapoxetine (B195078) hydrochloride. medchemexpress.comimmunomart.com Dapoxetine itself is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was specifically developed for on-demand use. researchgate.netnih.gov The introduction of deuterium into the dapoxetine structure, creating (rac)-Dapoxetine-d6 (hydrochloride), positions this compound as a valuable tool for research purposes. medchemexpress.com

The primary application of (rac)-Dapoxetine-d6 (hydrochloride) in a research context is as an internal standard for analytical and pharmacokinetic studies. medchemexpress.com Its nearly identical chemical structure to the non-deuterated parent compound, but with a distinct mass, makes it an ideal reference in techniques like mass spectrometry. researchgate.net This allows for precise quantification of dapoxetine in biological samples.

Furthermore, the study of deuterated analogs like (rac)-Dapoxetine-d6 (hydrochloride) contributes to the broader understanding of how deuterium substitution can impact the metabolism and disposition of this class of compounds. A patent for deuterium-enriched dapoxetine highlights the potential for altering its properties through isotopic enrichment. google.com While this article will not delve into clinical applications, the existence of such research underscores the scientific interest in the metabolic pathways of dapoxetine and the potential influence of deuteration.

Interactive Data Tables

Below are interactive tables detailing the physicochemical properties of (rac)-Dapoxetine-d6 (hydrochloride) and a list of related chemical compounds.

PropertyValue
Molecular Formula C21H17D6NO.HCl
Molecular Weight 347.91 g/mol simsonpharma.com
CAS Number 1246814-76-5 simsonpharma.com
NameMolecular FormulaMolecular Weight
Dapoxetine HydrochlorideC21H24ClNO341.87 g/mol simsonpharma.com
DapoxetineC21H23NO305.41 g/mol simsonpharma.com
rac N-Demethyl DapoxetineC20H21NO291.39 g/mol simsonpharma.com
rac N-Nitroso-N-Desmethyl DapoxetineC20H20N2O2320.38 g/mol simsonpharma.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24ClNO B15145107 (rac)-Dapoxetine-d6 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24ClNO

Molecular Weight

347.9 g/mol

IUPAC Name

3-naphthalen-1-yloxy-1-phenyl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/i1D3,2D3;

InChI Key

IHWDIQRWYNMKFM-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)C([2H])([2H])[2H].Cl

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl

Origin of Product

United States

Synthetic Strategies for Deuterated Dapoxetine Analogs

Chemical Synthesis Approaches for Dapoxetine (B195078) and its Stereoisomers

The synthesis of dapoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), has garnered significant attention, leading to the development of various synthetic routes. beilstein-journals.orgresearchgate.net These approaches often prioritize stereoselectivity to obtain the desired (S)-enantiomer, which is the active form of the drug. benthamdirect.comresearchgate.net

Multi-Step Synthetic Routes

Several multi-step synthetic strategies for dapoxetine have been reported, often starting from commercially available precursors. One common approach involves the synthesis of key intermediates that can be subsequently converted to dapoxetine.

Other starting materials and key transformations include:

trans-Cinnamyl alcohol: A stereoselective synthesis of (S)-dapoxetine utilizes Sharpless Asymmetric Epoxidation as a key step. semanticscholar.org

3-Chloropropiophenone: An asymmetric total synthesis has been described starting from this compound. researchgate.net

Benzaldehyde: A linear and stereoselective approach for the synthesis of (S)-dapoxetine has been developed from benzaldehyde. benthamdirect.com

The following table summarizes various starting materials and key reactions in the synthesis of dapoxetine:

Starting MaterialKey Reactions/StrategiesReference
Benzaldehyde and Malonic AcidMulti-step synthesis researchgate.net
3-(Naphthalen-1-yloxy)-1-phenylpropan-1-oneCondensation with (S)-tert-butanesulfinamide, diastereoselective reduction beilstein-journals.orgnih.gov
trans-Cinnamyl alcoholSharpless Asymmetric Epoxidation semanticscholar.org
3-ChloropropiophenoneOxazaborolidine reduction beilstein-journals.org
BenzaldehydeDiastereoselective allylation of (S,E)-N-Benzylidenesulfinamide benthamdirect.com
(S)-3-amino-3-phenylpropionic acidReduction and subsequent N,N-dimethylation google.com

Stereoselective Synthesis Considerations

Achieving high enantiomeric purity of (S)-dapoxetine is a critical aspect of its synthesis. researchgate.net Several strategies have been employed to introduce the desired stereochemistry.

One widely used method involves the use of chiral auxiliaries. (S)-tert-butanesulfinamide has proven to be a highly effective chiral auxiliary for the asymmetric synthesis of dapoxetine. beilstein-journals.orgnih.gov This method involves the condensation of a ketone with the chiral auxiliary to form a sulfinylimine, followed by a diastereoselective reduction to establish the chiral center. beilstein-journals.org The subsequent removal of the auxiliary yields the desired chiral amine. beilstein-journals.orgnih.gov

Other stereoselective methods that have been explored include:

Chiral resolution: Earlier methods relied on the separation of enantiomers from a racemic mixture. beilstein-journals.org

Asymmetric dihydroxylation: This method has been applied to trans-methyl cinnamate (B1238496) or cinnamyl alcohol. beilstein-journals.orgresearchgate.net

Asymmetric C–H amination: This reaction has been used on a prochiral sulfamate. beilstein-journals.orgresearchgate.net

Enzymatic resolution: This technique offers another route to enantiomerically pure intermediates. beilstein-journals.org

Imidazolidin-2-one chiral auxiliary mediated acetate (B1210297) aldol (B89426) reaction: This approach has also been successfully used in the enantioselective synthesis of (S)-dapoxetine. researchgate.net

The choice of reducing agent and reaction conditions plays a crucial role in the diastereoselectivity of the reduction step when using chiral auxiliaries. nih.gov For instance, the reduction of N-sulfinylimine with different borohydride (B1222165) reagents has been optimized to achieve high diastereomeric excess. nih.gov

Methodologies for Selective Deuteration of (rac)-Dapoxetine (hydrochloride)

The synthesis of deuterated dapoxetine, such as (rac)-Dapoxetine-d6 (hydrochloride), involves the specific incorporation of deuterium (B1214612) atoms into the dapoxetine molecule. medchemexpress.com This is often done to create internal standards for analytical purposes or to study the drug's metabolism. medchemexpress.comnih.gov

Deuterium Incorporation at the N,N-dimethyl Moiety

The six deuterium atoms in (rac)-Dapoxetine-d6 are located on the two methyl groups of the N,N-dimethylamino moiety. The introduction of these deuterium atoms is typically achieved during the synthesis of the dapoxetine molecule.

A common method for N-methylation is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269). beilstein-journals.orgnih.gov To introduce deuterium at the N,N-dimethyl group, deuterated reagents would be used in this step. For example, using deuterated formaldehyde (CD₂O) and/or deuterated formic acid (DCOOD) in the reductive amination of the primary or secondary amine precursor of dapoxetine would lead to the formation of the N,N-di(trideuteriomethyl) analog.

An alternative approach involves the direct alkylation of the corresponding secondary amine (N-methyl-dapoxetine) with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I). The synthesis of [¹¹C]dapoxetine, a radiolabeled version for PET imaging, involves the methylation of its mono-methyl precursor with [¹¹C]methyl iodide, a method that can be adapted for deuterium labeling. nih.gov

Isotopic Labeling Strategies for Tracer Applications

Isotopically labeled compounds, including deuterated analogs like (rac)-Dapoxetine-d6, are invaluable tools in drug discovery and development. nih.govresearchgate.net They serve as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov The use of stable isotopes, such as deuterium, offers a non-radioactive method for these investigations. researchgate.netwikipedia.org

The primary application of (rac)-Dapoxetine-d6 is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). medchemexpress.com The mass difference between the deuterated and non-deuterated compounds allows for accurate quantification of the drug in biological samples. nih.gov

The synthesis of deuterated compounds for tracer applications can be achieved through two main strategies:

Exchange reactions: In some cases, protons in the molecule can be exchanged for deuterium by treatment with a deuterium source, such as D₂O, often in the presence of a catalyst. google.comresearchgate.net However, for dapoxetine, the hydrogens on the N,N-dimethyl group are not readily exchangeable. google.com

Synthesis from deuterated starting materials: This is the more common and controlled method for introducing deuterium at specific, non-labile positions. google.comnih.gov For (rac)-Dapoxetine-d6, this would involve using deuterated reagents during the formation of the N,N-dimethylamino group, as described in the previous section.

The development of deuterated drugs, sometimes referred to as a "deuterium switch," is also an area of interest. nih.gov While the primary focus of (rac)-Dapoxetine-d6 is for tracer applications, the principle of selective deuteration can also be applied to potentially modify the metabolic profile of a drug. nih.govnih.gov

Advanced Analytical Characterization of Rac Dapoxetine D6 Hydrochloride

Mass Spectrometry-Based Techniques for Isotopic Purity and Quantification

Mass spectrometry is the cornerstone for the analysis of (rac)-Dapoxetine-d6 (hydrochloride), providing sensitive and specific detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is the predominant technique for the application of (rac)-Dapoxetine-d6 (hydrochloride) in bioanalytical methods. It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

(rac)-Dapoxetine-d6 (hydrochloride) is frequently employed as an internal standard (IS) for the accurate quantification of dapoxetine (B195078) in complex biological matrices like human plasma. nih.govresearchgate.net In these methods, a known quantity of the deuterated standard is added to the sample at an early stage of preparation. nih.gov Since the deuterated and non-deuterated forms co-elute under typical reversed-phase HPLC conditions and exhibit similar ionization efficiency, any loss of analyte during extraction, or fluctuations in instrument response, is mirrored by the internal standard. nih.govmdpi.com

Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. For instance, a common transition for dapoxetine is m/z 306.2 → 157.2, while the corresponding deuterated standard (dapoxetine-d7 in one study) is monitored at m/z 313.2 → 164.2. mdpi.com The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of dapoxetine in unknown samples with high precision. nih.govmdpi.com

ParameterDapoxetine(rac)-Dapoxetine-d7 (IS)Reference
Precursor Ion (m/z) 306.2313.2 mdpi.com
Product Ion (m/z) 157.2164.2 mdpi.com

For a bioanalytical method utilizing (rac)-Dapoxetine-d6 (hydrochloride) to be considered reliable, it must undergo rigorous validation in accordance with guidelines from regulatory bodies like the FDA. researchgate.net Validation confirms that the assay is suitable for its intended purpose. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability. nih.govmdpi.com

Selectivity: The method must demonstrate a lack of interference from endogenous components in the biological matrix at the retention times of both dapoxetine and the deuterated internal standard. ijcmas.com

Linearity: Assays typically show excellent linearity over a specified concentration range, for example, from 5.0 to 600 ng/mL, with correlation coefficients (r²) consistently approaching 1.000. nih.gov

Accuracy and Precision: Inter-day and intra-day accuracy is often reported to be within 97% to 106%, with precision, measured as the coefficient of variation (CV, %), being ≤ 5%. nih.gov

Recovery: The efficiency of extracting the analyte and internal standard from the plasma is assessed. Studies show high and consistent recovery rates, often exceeding 90%. nih.gov

Stability: The stability of the analyte is tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures. nih.gov

Validation ParameterTypical ResultReference
Linearity Range 5.0 - 600 ng/mL nih.gov
Intra/Inter-day Accuracy 97 - 106% nih.gov
Intra/Inter-day Precision (CV) ≤ 5% nih.gov
Extraction Recovery > 90% nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing (rac)-Dapoxetine-d6 (hydrochloride). ¹H NMR (Proton NMR) spectra are used to confirm the structural integrity of the molecule by showing the expected signals for the non-deuterated portions of the compound. Furthermore, the absence or significant reduction of signals corresponding to the positions where deuterium (B1214612) has been incorporated provides direct evidence of successful deuteration. By integrating the remaining proton signals against a known internal standard, it is possible to calculate the isotopic enrichment, which quantifies the percentage of molecules that have been successfully labeled with deuterium.

Chromatographic Separation Techniques for Deuterated and Non-Deuterated Species

While deuterated and non-deuterated analogs are typically designed to co-elute in LC-MS/MS applications for quantification, their separation can be achieved and is sometimes necessary for purity analysis. nih.govijcmas.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the standard techniques used. researchgate.net Separation is typically performed on reversed-phase columns, such as a C8 or C18. nih.govekb.eg

In one validated method, dapoxetine and its d6-internal standard were separated using an ACE C8 column with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297)/formic acid buffer (85:15, v/v). nih.gov While the goal in this bioanalytical method was co-elution for quantification, slight differences in retention time due to the isotopic effect can sometimes be observed under high-resolution chromatographic conditions. The ability to chromatographically resolve these species is important for assessing the purity of the deuterated standard and ensuring that it is free from significant amounts of the non-deuterated form.

Investigation of Metabolic Pathways and Deuterium Isotope Effects for Dapoxetine

In Vitro Metabolic Studies Using Human Hepatic Microsomes

In vitro studies using human hepatic microsomes are a standard method for investigating drug metabolism, as they contain a high concentration of key drug-metabolizing enzymes. researchgate.net Such studies have been instrumental in elucidating the biotransformation of dapoxetine (B195078) and its deuterated analogs. nih.govnih.gov

The metabolism of dapoxetine is extensive and mediated by several enzyme systems in the liver and kidneys. wikipedia.orgresearchgate.net The primary metabolic pathways include N-demethylation and N-oxidation. nih.govmdpi.com

The cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms CYP3A4 and CYP2D6, plays a pivotal role in the metabolism of dapoxetine. nih.govwikipedia.org These enzymes are responsible for the majority of phase I metabolic reactions for a wide range of pharmaceuticals. nih.gov

CYP3A4: This is a major enzyme involved in dapoxetine metabolism, contributing significantly to its N-demethylation. nih.govnih.gov Studies have shown that CYP3A4 is a primary pathway for the clearance of dapoxetine. nih.gov

CYP2D6: This isoform is also heavily involved in the metabolic processing of dapoxetine. wikipedia.orgresearchgate.net Its contribution is significant, and genetic variations (polymorphisms) in the CYP2D6 gene can lead to differences in how individuals metabolize the drug. researchgate.net

Besides the cytochrome P450 system, Flavin-Containing Monooxygenase 1 (FMO1) is also involved in dapoxetine's metabolism. nih.govwikipedia.org FMOs are another class of enzymes that catalyze the oxygenation of various foreign compounds. In the case of dapoxetine, FMO1 contributes to the formation of dapoxetine-N-oxide, a major metabolite. wikipedia.orgresearchgate.net While desmethyldapoxetine is roughly as potent as dapoxetine, dapoxetine-N-oxide is considered to have no significant clinical effect. nih.govwikipedia.org

In vitro studies with human liver microsomes have identified several key metabolites of dapoxetine. nih.govnih.gov The primary metabolic reactions are N-dealkylation, N-oxidation, hydroxylation, and dearylation. nih.govmdpi.com The major metabolites formed are dapoxetine-N-oxide, desmethyldapoxetine, and didesmethyldapoxetine. nih.govwikipedia.orgnih.gov

When (rac)-Dapoxetine-d6 is metabolized, the resulting metabolites are also deuterated. The specific positions of the deuterium (B1214612) atoms on the parent molecule influence which metabolic pathways are slowed down. For example, if deuterium is placed on the N-methyl groups, the rate of N-demethylation by CYP3A4 and CYP2D6 is expected to decrease. portico.org

A study characterizing the phase I hepatic metabolites of dapoxetine identified eleven different biotransformation products. nih.govsciencegate.app The main metabolic pathways confirmed were N-dealkylation and N-oxidation. The table below summarizes the key metabolites identified.

Table 1: Key Phase I Metabolites of Dapoxetine

Metabolite Metabolic Reaction
Desmethyldapoxetine N-dealkylation
Didesmethyldapoxetine N-dealkylation
Dapoxetine-N-oxide N-oxidation
Hydroxydapoxetine Hydroxylation

This table is based on established metabolic pathways for dapoxetine. The deuterated versions of these metabolites would be expected from the metabolism of (rac)-Dapoxetine-d6.

Enzymatic Biotransformation of Dapoxetine and its Deuterated Analog

Kinetic Isotope Effects (KIE) on Dapoxetine Metabolism

The substitution of hydrogen with deuterium can significantly alter the pharmacokinetic properties of a drug due to the kinetic isotope effect (KIE). nih.govresearchgate.net This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making the C-D bond harder to break. nih.govportico.org

Deuteration can substantially slow down metabolic reactions where the cleavage of a C-H bond is the rate-determining step. portico.org This can lead to a reduced rate of metabolism, potentially increasing the drug's half-life and exposure in the body. nih.govdocumentsdelivered.com

The primary KIE is observed when the KH/KD ratio (the rate of reaction for the hydrogen-containing compound versus the deuterium-containing compound) is greater than 2. portico.org The strategic placement of deuterium atoms in a molecule like dapoxetine can be used to selectively slow down specific metabolic pathways, thereby improving its pharmacokinetic profile. portico.orgresearchgate.net

Table 2: Potential Impact of Deuteration on Dapoxetine Metabolism

Metabolic Pathway Key Enzymes Expected Impact of Deuteration at Metabolic Site
N-Demethylation CYP3A4, CYP2D6 Decreased rate of metabolism
N-Oxidation FMO1 May become a more dominant pathway if N-demethylation is slowed (Metabolic Switching)
Aromatic Hydroxylation CYP Isoforms Decreased rate if deuteration is on the aromatic ring

This table illustrates the theoretical impact of the kinetic isotope effect on the primary metabolic pathways of dapoxetine.

Mechanistic Insights into Enzyme-Mediated Transformations

The metabolism of dapoxetine is extensive, primarily occurring in the liver and kidneys. nih.govwikipedia.org Several enzymatic systems are responsible for its biotransformation, with the most crucial being cytochrome P450 isoenzymes CYP2D6 and CYP3A4, along with flavin monooxygenase 1 (FMO1). nih.govmdpi.com These enzymes catalyze a series of reactions that modify the dapoxetine molecule, facilitating its excretion from the body.

The primary metabolic pathways identified for dapoxetine include:

N-demethylation: This process involves the removal of one or both methyl groups from the tertiary amine of dapoxetine. The initial removal of one methyl group leads to the formation of desmethyldapoxetine, while the subsequent removal of the second methyl group results in didesmethyldapoxetine. nih.govnih.gov This N-dealkylation is a significant metabolic route. mdpi.com

N-oxidation: The nitrogen atom of the dimethylamino group can be oxidized to form dapoxetine N-oxide. nih.govnih.gov This metabolite is a major circulating product but is considered to have no significant clinical effect. nih.gov

Hydroxylation: This reaction involves the addition of a hydroxyl group to the naphthalene (B1677914) ring of the dapoxetine molecule. mdpi.com

Dearylation: This is another identified metabolic reaction for dapoxetine. mdpi.com

Studies utilizing human liver microsomes have demonstrated the rapid metabolism of dapoxetine, with approximately 70% of the drug being metabolized within 30 minutes of incubation. mdpi.com The primary metabolites formed are dapoxetine N-oxide, desmethyldapoxetine, and didesmethyldapoxetine. wikipedia.orgnih.gov While desmethyldapoxetine is roughly equipotent to dapoxetine, it is present in the plasma at much lower concentrations (less than 3%), limiting its clinical impact. nih.govwikipedia.org

The enzymatic transformations are initiated by the interaction of dapoxetine with the active sites of CYP2D6, CYP3A4, and FMO1. For instance, N-demethylation, a reaction heavily mediated by CYP enzymes, involves the oxidation of the C-H bond of the methyl group, leading to an unstable intermediate that then cleaves to form the demethylated metabolite and formaldehyde (B43269).

Table 1: Major Identified Metabolites of Dapoxetine

Metabolite NameMetabolic Reaction
Dapoxetine N-oxideN-oxidation
DesmethyldapoxetineN-demethylation
DidesmethyldapoxetineN-demethylation
HydroxydapoxetineHydroxylation

This table is based on known metabolic pathways of dapoxetine.

Research Applications of Rac Dapoxetine D6 Hydrochloride

Tracer Studies in Drug Disposition and Elimination Research

Deuterium-labeled compounds like (rac)-Dapoxetine-d6 (hydrochloride) serve as powerful tracers in studies investigating the absorption, distribution, metabolism, and excretion (ADME) of drugs. By incorporating deuterium (B1214612), researchers can distinguish the administered drug from its naturally occurring, non-labeled counterparts within a biological system. medchemexpress.com This isotopic labeling does not significantly alter the physicochemical properties of the molecule, allowing it to mimic the behavior of the parent drug, dapoxetine (B195078).

Dapoxetine is known to be rapidly absorbed and eliminated from the body. wikipedia.orgnih.govnih.gov It is extensively metabolized in the liver and kidneys by enzymes such as CYP2D6, CYP3A4, and flavin monooxygenase 1 (FMO1). wikipedia.orgnih.govnih.gov The resulting metabolites, including dapoxetine-N-oxide, desmethyldapoxetine, and didesmethyldapoxetine, are then primarily excreted in the urine. wikipedia.orgnih.gov Tracer studies using (rac)-Dapoxetine-d6 (hydrochloride) can provide precise information on the rates of these metabolic processes and the pathways of elimination.

Quantification and Bioanalysis in Complex Biological Matrices

One of the most critical applications of (rac)-Dapoxetine-d6 (hydrochloride) is its use as an internal standard in bioanalytical methods. medchemexpress.commedchemexpress.com Specifically, in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the addition of a known quantity of the deuterated standard to a biological sample (e.g., plasma, urine) allows for the accurate and precise quantification of the unlabeled dapoxetine. nih.govmdpi.comnih.gov

The deuterated internal standard co-elutes with the analyte (dapoxetine) during chromatographic separation but is distinguished by its higher mass in the mass spectrometer. This allows for correction of any sample loss during extraction and accounts for variations in instrument response, leading to highly reliable and reproducible results. nih.gov Studies have demonstrated the successful use of dapoxetine-d6 (B12398498) and dapoxetine-d7 as internal standards for determining dapoxetine concentrations in human plasma, with methods validated for selectivity, linearity, precision, and accuracy. nih.govmdpi.comnih.gov

Below is a table summarizing the application of deuterated dapoxetine in bioanalytical methods:

Analytical MethodInternal StandardBiological MatrixKey Findings
LC-MS/MSDapoxetine-d6Human PlasmaLinear concentration range of 5.0-600 ng/mL; high reproducibility and sensitivity. nih.govresearchgate.net
HPLC-MS/MSDapoxetine-d7Human PlasmaValidated linear range of 2.00-1000 ng/mL; method successfully applied to pharmacokinetic studies. mdpi.com

Assessment of Drug-Drug Interactions and Enzyme Inhibition Potentials

Understanding the potential for drug-drug interactions is a crucial aspect of drug development. (rac)-Dapoxetine-d6 (hydrochloride) can be instrumental in these investigations. Dapoxetine is primarily metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. wikipedia.orgnih.govmdpi.com Co-administration of other drugs that are inhibitors or inducers of these enzymes can alter the metabolism and systemic exposure of dapoxetine. nih.gov

For instance, studies have explored the pharmacokinetic interactions between dapoxetine and phosphodiesterase-5 (PDE5) inhibitors like sildenafil (B151) and tadalafil, which are also metabolized by CYP3A4. lilymag.ir While one study found that sildenafil increased dapoxetine exposure by 22%, this was not deemed clinically significant. lilymag.ir Another study investigating the interaction with udenafil, also a CYP3A4 substrate, found no significant pharmacokinetic interactions. nih.gov The use of deuterated dapoxetine in such studies allows for precise measurement of how co-administered drugs affect dapoxetine's metabolic clearance.

Furthermore, in vitro studies using human liver microsomes can employ (rac)-Dapoxetine-d6 (hydrochloride) to investigate the inhibitory potential of dapoxetine on various CYP enzymes. Research has indicated that dapoxetine itself does not have significant inhibitory or inductive effects on cytochrome P450 enzymes. nih.gov

Elucidation of Pharmacological Mechanisms through Isotopic Labeling

Isotopic labeling with deuterium can also aid in elucidating the pharmacological mechanisms of a drug. While the primary mechanism of dapoxetine is understood to be the inhibition of the serotonin (B10506) transporter, leading to increased serotonin action, deuteration can help in more subtle investigations. wikipedia.orgdrugbank.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a "kinetic isotope effect," where the rate of a chemical reaction involving the breaking of this bond is slowed. nih.gov

Future Perspectives and Methodological Advancements in Deuterated Drug Research

Emerging Trends in Deuterium (B1214612) Labeling Synthesis and Techniques

The synthesis of deuterated compounds like (rac)-Dapoxetine-d6 has evolved significantly from traditional multi-step processes. nih.gov Modern methodologies focus on efficiency, selectivity, and late-stage functionalization, which allows for the introduction of deuterium into a molecule at the final stages of its synthesis. acs.org

Key emerging trends include:

Catalytic Hydrogen Isotope Exchange (HIE): This is now a primary strategy for deuterium incorporation. acs.org Innovations in organometallic catalysis, particularly using metals like iridium, ruthenium, and palladium, have enabled the direct and often highly regioselective exchange of C-H bonds for C-D bonds. nih.govresearchgate.netgoogle.com These methods are advantageous as they can be applied to complex drug molecules directly, reducing the need for lengthy de novo synthesis. acs.org For amine-containing drugs such as dapoxetine (B195078), methods for deuteration at positions alpha or beta to the nitrogen atom are in high demand. nih.govgoogle.com

Biocatalysis: The use of enzymes offers a highly selective method for deuterium incorporation. researchgate.net Enzymes can perform stereospecific deuteration, which is crucial for chiral drugs. While substrate scope can be a limitation, ongoing research is expanding the enzymatic toolbox for isotopic labeling. researchgate.net

Novel Deuterium Sources: While heavy water (D₂O) remains a common and cost-effective deuterium source, research continues into other deuterating reagents. researchgate.netresearchgate.net For instance, processes using acetone-d6 (B32918) have been developed for the deuteration of bioactive amines. nih.govacs.org

Late-Stage Functionalization: This approach is particularly valuable as it allows for the deuteration of advanced intermediates or the final active pharmaceutical ingredient (API), streamlining the synthesis process. acs.org Nanoparticle catalysts are also showing promise in this area due to their high reactivity under mild conditions. musechem.com

A general synthetic approach for (S)-dapoxetine involves the reduction of an intermediate ketone. beilstein-journals.orgresearchgate.net A plausible route for creating (rac)-Dapoxetine-d6 would involve using a deuterated reducing agent during a similar synthetic pathway or employing one of the advanced HIE methods on the final dapoxetine molecule.

Computational Approaches for Predicting Deuterium Effects on Drug Kinetics

The ability to predict how deuterium substitution will affect a drug's pharmacokinetics is crucial for efficient drug development. In silico models are becoming indispensable tools for this purpose, offering a faster and more cost-effective alternative to extensive experimental testing. jocpr.comresearchgate.net

Computational approaches offer several advantages:

Predicting Kinetic Isotope Effects (KIE): Computational models can help predict the magnitude of the KIE. nih.gov The effect of deuteration is highly dependent on which metabolic pathway is dominant, the specific enzyme involved (e.g., cytochrome P450s, aldehyde oxidases), and the exact position of the deuterium atom(s). nih.govnih.gov For example, O-dealkylation is generally more sensitive to deuteration than amine N-dealkylation or aryl hydroxylation. nih.gov

Identifying Optimal Deuteration Sites: By simulating a drug's interaction with metabolic enzymes, these models can help identify the C-H bonds that are most susceptible to cleavage during metabolism. nih.gov This allows medicinal chemists to strategically place deuterium atoms where they will have the most significant impact on slowing down metabolic breakdown, a process sometimes referred to as "metabolic shunting". nih.gov

Physiologically-Based Pharmacokinetic (PBPK) Models: These complex models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug throughout the body. jocpr.com By integrating data on the parent drug and the predicted KIE, PBPK models can forecast the full pharmacokinetic profile of a deuterated compound like (rac)-Dapoxetine-d6 in humans. researchgate.netnih.gov

Machine Learning and AI: The use of machine learning and artificial intelligence is rapidly advancing the field. nih.gov By training algorithms on large datasets of known drugs and their pharmacokinetic properties, these models can predict the behavior of new, deuterated compounds with increasing accuracy. nih.gov

While these models are powerful, their accuracy is dependent on the quality of the input data and a deep understanding of the drug's metabolic and clearance mechanisms. nih.govnih.gov

Integration of Deuterated Probes in Advanced Pharmacological Models

Beyond their potential as improved therapeutics, deuterated compounds like (rac)-Dapoxetine-d6 are invaluable tools in pharmacological research. researchgate.netsimsonpharma.com They serve as probes to investigate biological processes with high precision. clearsynth.com

Key applications include:

Metabolic Pathway Elucidation: The primary use of deuterated compounds in this context is as tracers. simsonpharma.comconsensus.app By administering a deuterated drug and analyzing the metabolites, researchers can precisely track how the drug is broken down in the body. The deuterium acts as a label that can be easily detected by mass spectrometry. musechem.com

Internal Standards for Bioanalysis: In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated versions of the analyte are considered the gold standard for internal standards. kcasbio.comclearsynth.com Since a compound like (rac)-Dapoxetine-d6 has nearly identical chemical and physical properties to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar matrix effects, which are variations in analytical response due to other components in the sample (e.g., plasma). kcasbio.comscispace.com This allows for highly accurate and reliable quantification of the parent drug in biological samples like blood or urine. clearsynth.comnih.gov

Probing Enzyme Mechanisms: The kinetic isotope effect can be used to study the mechanisms of enzymes like cytochrome P450s. researchgate.net The degree to which deuteration slows a reaction can provide insights into the rate-limiting steps of the enzymatic process. nih.govresearchgate.net

Advanced Models: Deuterated probes are being used in sophisticated research models such as organ-on-a-chip systems and 3D cell cultures. These models better mimic human physiology and, when combined with deuterated tracers, can provide more accurate data on drug metabolism and disposition.

The use of stable isotope-labeled internal standards is recommended by regulatory agencies like the European Medicines Agency (EMA) to ensure robust and reliable bioanalytical data. kcasbio.com

Innovations in Analytical Platforms for Deuterated Compounds

The analysis of deuterated compounds requires sensitive and specific analytical techniques. Continuous innovation in this area is crucial for both drug development and research applications. datahorizzonresearch.com

Leading analytical platforms include:

Mass Spectrometry (MS): MS is the cornerstone technique for analyzing deuterated compounds. pharmafocusamerica.com High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, can easily distinguish between the deuterated and non-deuterated versions of a molecule due to their mass difference. mdpi.com Tandem MS (MS/MS) is used for definitive structural confirmation and quantification. pharmafocusamerica.comresearchgate.net Isotope dilution mass spectrometry, which uses a deuterated internal standard, is a highly accurate quantification method that corrects for matrix effects. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the exact location and level of deuterium incorporation within a molecule. nih.gov While proton (¹H) NMR can show the disappearance of a signal where a hydrogen has been replaced by deuterium, deuterium (²H) NMR directly observes the deuterium nuclei, providing unambiguous confirmation. rsc.orgwikipedia.orgsigmaaldrich.com Quantitative ²H NMR methods, such as the ERETIC method, are being developed to precisely determine deuterium-to-hydrogen ratios at specific sites in a molecule. acs.org

Combined Techniques: The coupling of liquid chromatography (LC) with mass spectrometry (LC-MS) is the standard platform for quantitative bioanalysis of drugs like dapoxetine from complex biological matrices. nih.govmdpi.com The LC separates the compound of interest from other matrix components before it enters the mass spectrometer for detection and quantification. pharmafocusamerica.com

These advanced analytical platforms provide the necessary precision and accuracy to support all stages of deuterated drug research, from initial synthesis verification to detailed pharmacokinetic studies. datahorizzonresearch.com

Q & A

Q. What are the recommended analytical methods to confirm the purity and deuteration level of (rac)-Dapoxetine-d6 hydrochloride?

  • Methodological Answer : Purity (>98%) and deuteration levels are validated using liquid chromatography-mass spectrometry (LC-MS) to quantify isotopic incorporation and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy, particularly 2^2H-NMR, confirms deuterium placement at specified positions. Elemental analysis (C, H, N, Cl) further validates stoichiometric composition .

Q. How should (rac)-Dapoxetine-d6 hydrochloride be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation via hydrolysis or oxidation. Pre-weighed aliquots reduce freeze-thaw cycles. Stability under these conditions should be confirmed via accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) with LC-MS monitoring .

Q. What experimental protocols are used to assess the serotonin reuptake inhibition efficacy of (rac)-Dapoxetine-d6 hydrochloride in vitro?

  • Methodological Answer : Use radioligand binding assays with 3^3H-serotonin in HEK-293 cells expressing human serotonin transporters (SERT). Competitive inhibition curves (IC50_{50}) are generated, with non-deuterated Dapoxetine as a positive control. Data normalization to reference inhibitors (e.g., fluoxetine) ensures comparability .

Advanced Research Questions

Q. How does the deuteration of Dapoxetine affect its metabolic stability and pharmacokinetic profile compared to the non-deuterated form?

  • Methodological Answer : Conduct in vitro metabolic assays using human liver microsomes or hepatocytes to compare deuteration effects on CYP450-mediated oxidation. Pharmacokinetic studies in rodent models (e.g., Sprague-Dawley rats) measure plasma half-life (t1/2t_{1/2}), clearance (CL), and area under the curve (AUC). Deuterium’s kinetic isotope effect (KIE) may reduce first-pass metabolism, extending t1/2t_{1/2} .

Q. What are the key considerations when designing isotope effect studies to evaluate the impact of deuterium substitution on (rac)-Dapoxetine-d6 hydrochloride's binding affinity to SERT?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding thermodynamics (ΔHΔH, KdK_d) and compare deuterated vs. non-deuterated forms. Control for solvent isotope effects by conducting parallel experiments in deuterated buffers. Replicate studies across multiple cell lines (e.g., CHO vs. HEK-293) to assess model dependency .

Q. How can researchers resolve discrepancies in reported metabolic pathways of (rac)-Dapoxetine-d6 hydrochloride across different in vitro and in vivo models?

  • Methodological Answer : Perform cross-model validation by comparing metabolite profiles (via LC-HRMS) from in vitro (microsomes, hepatocytes) and in vivo (rodent plasma, urine) systems. Use stable isotope tracers (e.g., 13^{13}C-labeled analogs) to track metabolic intermediates. Statistical tools like principal component analysis (PCA) identify model-specific biases, while literature meta-analyses reconcile conflicting data .

Key Notes for Experimental Design

  • Contradiction Management : Address variability in metabolic data by standardizing assay conditions (e.g., pH, temperature) and using certified reference materials .
  • Safety Compliance : Follow OSHA and ECHA guidelines for handling deuterated compounds, including fume hood use and personal protective equipment (PPE) .
  • Data Reproducibility : Publish raw datasets (e.g., NMR spectra, inhibition curves) in supplementary materials to enable cross-lab validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.